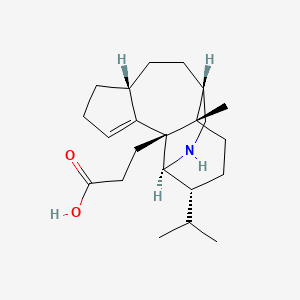

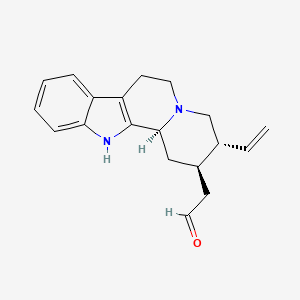

Corynantheal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Corynantheal is a member of beta-carbolines.

Scientific Research Applications

Leishmanicidal and Anti-Plasmodial Activity

Corynantheal, specifically derived from the bark of Corynanthe pachyceras, has been found to possess notable leishmanicidal properties. Indole alkaloids such as corynantheidine, corynantheine, and dihydrocorynantheine, among others, isolated from this plant have shown significant activity against Leishmania major promastigotes. However, these alkaloids did not exhibit substantial antiplasmodial activity against Plasmodium falciparum. The cytotoxicity of these alkaloids was found to be low, suggesting that they may not be substrates for the P-glycoprotein efflux pump (Staerk et al., 2000).

Innovative Corynanthean-Epicatechin Flavoalkaloids

Corynanthe pachyceras is also the source of novel compounds, specifically epicatechocorynantheines A and B, and epicatechocorynantheidine. These compounds are unique due to their structure, combining corynanthean-type alkaloids with a flavonoid. The structural elucidation of these compounds was facilitated by molecular networking strategies and comprehensive spectroscopic data analysis. Notably, epicatechocorynantheidine demonstrated moderate antiplasmodial activities, highlighting its potential medicinal applications (Tapé Kouamé et al., 2020).

Corynanthe Alkaloids in Synthesis Strategies

In the realm of synthetic chemistry, corynanthe alkaloids, specifically dihydrocorynantheol, have been utilized in novel synthesis strategies. This includes the total synthesis of dihydrocorynantheol and the formal syntheses of various indole alkaloids such as tacamonine, rhynchophylline, and hirsutine. The methodologies employed showcase versatile approaches for assembling corynanthe and tacaman skeletal frameworks, indicating the significance of these alkaloids in synthetic organic chemistry (Deiters et al., 2006).

Vasorelaxant Properties

The roots of Alstonia scholaris, containing corynanthe-type alkaloids such as meloslines C-F, have demonstrated potent vasorelaxant activity. This activity was observed on endothelium-intact renal arteries precontracted with KCl. The structural elucidation of these compounds was achieved through comprehensive spectroscopic analysis and electronic circular dichroism (ECD) calculation (Jian Zhang et al., 2019).

Analgesic Properties

Corynanthe-type alkaloids from Strychnos angustiflora, including nine new alkaloids and five known analogues, were studied for their structural characteristics and analgesic activity. These compounds, particularly 1, 4, 10, and 11, exhibited notable analgesic effects in mice, as evidenced by increased hind-paw licking latency rates during a hot-plate test (Huafang Jiang et al., 2016).

Retro-biosynthetic Approach

A unique retro-biosynthetic approach has been demonstrated, where corynanthe alkaloids can be generated from rhynchophylline alkaloids via a Wagner-Meerwein rearrangement. This process showcases the functional group tolerance and satisfactory yields of corynanthe analogues, indicating the potential for diverse synthetic applications (Xiaogang Tong et al., 2019).

Properties

Molecular Formula |

C19H22N2O |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

2-[(2R,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]acetaldehyde |

InChI |

InChI=1S/C19H22N2O/c1-2-13-12-21-9-7-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14(13)8-10-22/h2-6,10,13-14,18,20H,1,7-9,11-12H2/t13-,14-,18-/m0/s1 |

InChI Key |

SERYQFDKEYVUFP-DEYYWGMASA-N |

Isomeric SMILES |

C=C[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1CC=O)NC4=CC=CC=C34 |

Canonical SMILES |

C=CC1CN2CCC3=C(C2CC1CC=O)NC4=CC=CC=C34 |

Synonyms |

corynantheal |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

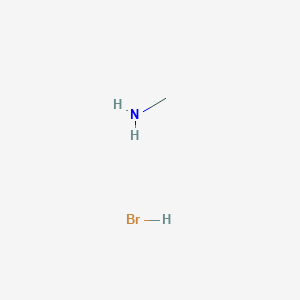

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B1254689.png)

![(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1254691.png)

![8-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B1254695.png)